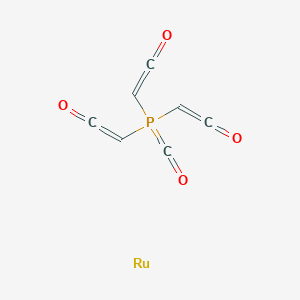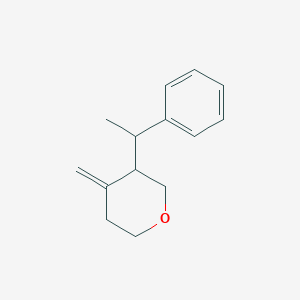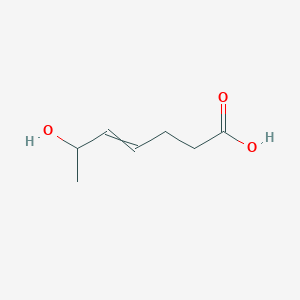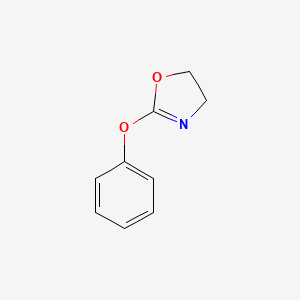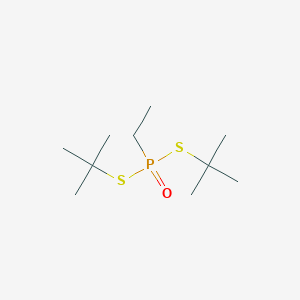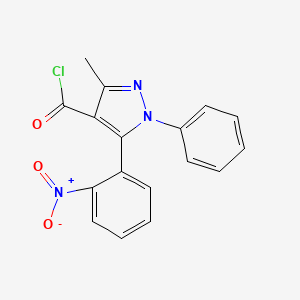
3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a carbonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3-methyl-1H-pyrazole.
Introduction of the Phenyl and Nitrophenyl Groups: The phenyl and nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, the pyrazole ring can undergo nitration to introduce the nitrophenyl group.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the pyrazole derivative with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the formation of the carbonyl chloride group.
Hydrazine Hydrate: Used for the formation of the pyrazole ring.
Palladium on Carbon (Pd/C): Used as a catalyst for reduction reactions.
Potassium Permanganate (KMnO₄): Used for oxidation reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Applications De Recherche Scientifique
3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound for the development of new drugs.
Medicine: Investigated for its potential therapeutic applications. It can be used in the design and synthesis of new pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components. The carbonyl chloride group can react with nucleophiles in biological molecules, leading to covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride: Lacks the nitrophenyl group.
5-(2-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride: Lacks the methyl group.
3-Methyl-5-(2-nitrophenyl)-1H-pyrazole-4-carbonyl chloride: Lacks the phenyl group.
Uniqueness
3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of all three functional groups (methyl, nitrophenyl, and phenyl) attached to the pyrazole ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
104187-88-4 |
|---|---|
Formule moléculaire |
C17H12ClN3O3 |
Poids moléculaire |
341.7 g/mol |
Nom IUPAC |
3-methyl-5-(2-nitrophenyl)-1-phenylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C17H12ClN3O3/c1-11-15(17(18)22)16(13-9-5-6-10-14(13)21(23)24)20(19-11)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
RBGDWYYVBOCQBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C(=O)Cl)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

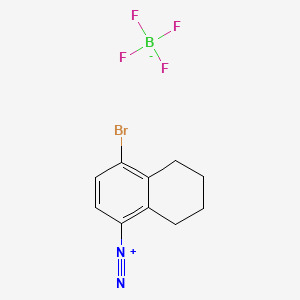
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)

![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)


